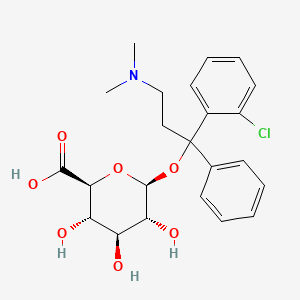

Bifendate Impurity B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bifendate Impurity B is an impurity of Bifendate . Bifendate is a potent therapeutic agent used for treating chronic hepatitis B . It is esteemed for its antiviral prowess and hepatic safeguards. Bifendate efficaciously assuages liver inflammation and diminishes the viral burden inherent in patients afflicted with this pathological viral infestation .

Applications De Recherche Scientifique

Polymorphism Study of Bifendate

Bifendate, a synthetic anti-hepatitis drug, has been observed to exhibit polymorphism with different crystalline forms identified, including forms A and B along with new crystallosolvates solvated with various solvents. These forms have been characterized using X-ray crystallography, thermal analysis, and FT-IR spectroscopy, revealing differences in molecular conformation, intermolecular interactions, and crystal packing arrangements. The study highlights the impact of solvent incorporation and the rotation of C–C bonds on the molecular conformation of bifendate, contributing to the diversity of its polymorphic forms. This detailed understanding of bifendate's polymorphism can be crucial for its application in scientific research, particularly in the development of pharmaceutical formulations and the exploration of its anti-hepatitis properties (Nie, Yang, Hu, & Lu, 2016).

Pharmacokinetics Interaction Study

Research has also focused on the effects of bifendate on the pharmacokinetics of other compounds. For instance, a study on the interaction between bifendate and cyclosporin A in rats revealed that bifendate influences the pharmacokinetics of cyclosporin A, suggesting a potential for drug-drug interaction studies involving bifendate. Such studies are essential for understanding how bifendate may affect the metabolism and efficacy of co-administered drugs, thereby informing its safe and effective use in clinical settings (Hai, 2006).

Hepatic Steatosis Attenuation

Bifendate has been investigated for its effects on liver lipid contents in models of experimentally induced hypercholesterolemia in mice. The studies indicate that bifendate can reduce hepatic levels of total cholesterol and triglycerides in various mouse models of hypercholesterolemia. This suggests a potential application of bifendate in researching and treating liver conditions associated with lipid metabolism disorders. The ability of bifendate to selectively reduce hepatic lipid levels without affecting serum lipid levels offers an interesting avenue for further research into its mechanism of action and potential therapeutic applications (Pan, Yang, Dong, & Yu, 2006).

Propriétés

Numéro CAS |

128142-41-6 |

|---|---|

Nom du produit |

Bifendate Impurity B |

Formule moléculaire |

C18H16O9 |

Poids moléculaire |

376.32 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)

![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)

![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)